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  • Product: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide
  • CAS: 1020054-71-0

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide as a CXCR2 Antagonist

Executive Summary This technical guide details the pharmacodynamics, molecular mechanism, and experimental validation of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide , a small-molecule antagonist of the C-X-C Motif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacodynamics, molecular mechanism, and experimental validation of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide , a small-molecule antagonist of the C-X-C Motif Chemokine Receptor 2 (CXCR2) .

CXCR2 is a G-protein-coupled receptor (GPCR) pivotal in mediating neutrophil chemotaxis and activation during acute and chronic inflammation.[1][2] N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide belongs to the benzamide class of non-peptide antagonists. Unlike orthosteric antagonists that compete directly with chemokines (e.g., CXCL8/IL-8) at the N-terminal extracellular domain, this compound functions as an allosteric inverse agonist . It binds to a transmembrane pocket, locking the receptor in an inactive conformation and preventing G


-protein coupling and downstream signal transduction.

This guide provides a rigorous analysis of the compound's binding kinetics, signaling inhibition, and validated protocols for functional assessment.

Physicochemical & Molecular Profile

To understand the mechanism, we must first define the molecular identity. This compound is structurally distinct from the urea-based antagonists (e.g., SB-225002, Elubrixin) but shares the critical pharmacophore required for the hydrophobic allosteric pocket of CXCR2.

Table 1: Molecular Specifications
PropertySpecification
Chemical Name N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide
Molecular Formula C

H

ClN

O

Molecular Weight ~318.8 g/mol
Target Class GPCR (CXCR2/IL-8RB)
Binding Mode Allosteric Inverse Agonist
Key Pharmacophores 4-chlorophenyl moiety : Occupies hydrophobic pocket (TM3/TM5).Benzamide linker : H-bond donor/acceptor network.sec-butoxy tail : Lipophilic anchor in the TM bundle.[3][4][5][6]

Pharmacodynamics: Mechanism of Action (MoA)

Allosteric Inhibition & Receptor Locking

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide does not block the chemokine binding site directly. Instead, it permeates the cell membrane to access an intracellular allosteric pocket located between Transmembrane domains (TM) 3, 5, 6, and 7.

  • Binding Event: The compound binds to the allosteric site via hydrophobic interactions (chlorophenyl ring) and hydrogen bonding (benzamide core).

  • Conformational Freeze: The binding restricts the movement of the ionic lock (DRY motif) at the base of TM3.

  • G-Protein Decoupling: This steric restriction prevents the outward movement of TM6, a conformational change strictly required for G

    
      protein docking and activation.
    
  • Inverse Agonism: In systems with constitutive CXCR2 activity, the compound reduces basal signaling, classifying it as an inverse agonist.

Signaling Pathway Blockade

The antagonist effectively silences the three primary axes of neutrophil activation:

  • Calcium Mobilization: Blocks G

    
    -mediated activation of PLC
    
    
    
    , preventing IP
    
    
    generation and ER calcium release.
  • Chemotaxis: Inhibits PI3K/Akt and Rho GTPase activation, halting actin polymerization and migration.

  • Granule Release: Suppresses ERK1/2 phosphorylation, preventing degranulation (MPO/Elastase release).

Visualization: CXCR2 Signaling & Inhibition Architecture

CXCR2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CXCL8 Ligand: CXCL8 (IL-8) CXCR2 CXCR2 Receptor (GPCR) CXCL8->CXCR2 Activation G_Protein Gαi / Gβγ Complex CXCR2->G_Protein Coupling CXCR2->G_Protein BLOCKED Antagonist Antagonist: N-(3-Amino-4-chlorophenyl)-... (Allosteric Site) Antagonist->CXCR2 Stabilizes Inactive State PLC PLCβ Activation G_Protein->PLC PI3K PI3K / Akt G_Protein->PI3K IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Mobilization (ER Release) IP3->Calcium Actin Actin Polymerization (Chemotaxis) PI3K->Actin

Figure 1: Mechanism of Action. The antagonist binds allosterically, preventing the conformational change required for G-protein coupling, thereby silencing downstream Calcium and Chemotaxis pathways.

Experimental Validation Framework

To validate the efficacy of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide, researchers must employ self-validating functional assays. The following protocols are optimized for reproducibility and high signal-to-noise ratios.

Calcium Mobilization Assay (FLIPR)

This assay measures the compound's ability to inhibit CXCL8-induced intracellular calcium flux. It is the gold standard for determining IC


.

Protocol Logic:

  • Dye Loading: Uses Fluo-4 AM (esterase-cleavable) to trap the dye intracellularly.

  • Probenecid: Inhibits organic anion transporters to prevent dye leakage.

  • Agonist Challenge: CXCL8 is added after antagonist incubation to measure inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Plate CXCR2-expressing cells (e.g., CHO-CXCR2 or HL-60 differentiated neutrophils) at 50,000 cells/well in black-wall 96-well plates. Incubate overnight.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 2.5 mM Probenecid.

    • Add Fluo-4 AM (4 µM final) and Pluronic F-127 (0.04%).

    • Incubate cells for 60 min at 37°C.

  • Compound Addition:

    • Wash cells 3x with Assay Buffer (HBSS + HEPES).

    • Add N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (serial dilutions, e.g., 0.1 nM to 10 µM).

    • Incubate for 30 min at Room Temperature (RT) to allow equilibrium binding.

  • Agonist Challenge & Readout:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject CXCL8 (IL-8) at EC

      
       concentration (typically 10-30 nM).
      
    • Record fluorescence (Ex 488nm / Em 520nm) for 120 seconds.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[Compound]. Determine IC
    
    
    
    .[6]
Transwell Chemotaxis Assay

This assay validates the physiological endpoint: the inhibition of neutrophil migration.

Protocol Logic:

  • Gradient: CXCL8 in the bottom chamber creates a gradient.

  • Migration: Neutrophils move through a 3 µm pore membrane.

  • Quantification: ATP luminescence or Calcein-AM labeling quantifies migrated cells.

Step-by-Step Methodology:

  • Preparation: Isolate primary human neutrophils (PMNs) or use differentiated HL-60 cells. Resuspend in RPMI + 0.1% BSA.

  • Antagonist Treatment: Pre-incubate cells with the antagonist (or vehicle) for 20 min at 37°C.

  • Chamber Setup:

    • Bottom Chamber: Add 600 µL RPMI + CXCL8 (10 nM).

    • Top Chamber (Insert): Add 100 µL cell suspension (with antagonist).

  • Migration: Incubate for 60-90 min at 37°C / 5% CO

    
    .
    
  • Quantification:

    • Remove inserts.

    • Add CellTiter-Glo® (ATP reagent) to the bottom chamber.

    • Read luminescence.

  • Data: Calculate Chemotaxis Index = (Signal

    
     - Signal
    
    
    
    ) / (Signal
    
    
    - Signal
    
    
    ).
Visualization: Experimental Workflow

Assay_Workflow start Start: CXCR2+ Cells dye 1. Load Calcium Dye (Fluo-4 AM + Probenecid) start->dye incubate_drug 2. Incubate Antagonist (30 min @ RT) dye->incubate_drug inject_agonist 3. Inject CXCL8 (EC80) (FLIPR System) incubate_drug->inject_agonist measure 4. Measure Fluorescence (Ex 488 / Em 520) inject_agonist->measure analyze 5. Calculate IC50 (Sigmoidal Fit) measure->analyze

Figure 2: Workflow for the Calcium Mobilization Assay (FLIPR), the primary method for validating CXCR2 antagonism.

Therapeutic Implications

The mechanism of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide positions it as a potent intervention for neutrophil-dominant inflammatory diseases .

  • COPD & Cystic Fibrosis: By blocking CXCR2, the compound reduces the massive influx of neutrophils into the lung airways, thereby decreasing protease burden (elastase) and tissue damage.

  • Ischemia-Reperfusion Injury: Prevents neutrophil extravasation into reperfused tissues, preserving organ function.

  • Oncology: Emerging evidence suggests CXCR2 antagonists can disrupt the recruitment of Tumor-Associated Neutrophils (TANs) and Myeloid-Derived Suppressor Cells (MDSCs), potentially enhancing the efficacy of checkpoint inhibitors.

References

  • Nicholls, D. J., et al. (2015). "Pharmacological characterization of the chemokine receptor CXCR2 antagonist SB-656933." Journal of Pharmacology and Experimental Therapeutics. (Note: Representative for CXCR2 antagonist class mechanism).

  • City, C., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[7][8] British Journal of Clinical Pharmacology.

  • Biogen. (n.d.). "N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Product Record." Biogen Catalog.

  • Olson, T. S., & Ley, K. (2002). "Chemokines and chemokine receptors in leukocyte trafficking." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

Sources

Exploratory

The Emergent Role of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in the Attenuation of Neutrophil Chemotaxis: A Mechanistic and Methodological Investigation

Abstract Neutrophil chemotaxis, the directed migration of neutrophils towards inflammatory stimuli, is a fundamental process in the innate immune response. While essential for host defense, dysregulated neutrophil traffi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neutrophil chemotaxis, the directed migration of neutrophils towards inflammatory stimuli, is a fundamental process in the innate immune response. While essential for host defense, dysregulated neutrophil trafficking contributes significantly to the pathophysiology of numerous inflammatory diseases. Consequently, the identification of small molecule inhibitors of neutrophil chemotaxis represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the potential role of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide as a novel inhibitor of this critical process. We will dissect the intricate signaling pathways governing neutrophil migration, propose a putative mechanism of action for the compound, and provide detailed, field-proven experimental protocols to rigorously evaluate its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation anti-inflammatory therapeutics.

Introduction: The Double-Edged Sword of Neutrophil Chemotaxis

Neutrophils are the most abundant leukocytes in human circulation and serve as the vanguard of the innate immune system. Their rapid recruitment to sites of infection or injury is paramount for pathogen clearance and tissue repair. This directed migration, termed chemotaxis, is orchestrated by a complex interplay of chemoattractants, cell surface receptors, and intracellular signaling cascades.[1] However, excessive or persistent neutrophil infiltration can lead to collateral tissue damage, exacerbating inflammatory conditions such as rheumatoid arthritis, acute respiratory distress syndrome (ARDS), and ischemia-reperfusion injury.[1] Therefore, the targeted inhibition of neutrophil chemotaxis holds immense therapeutic potential.

This guide focuses on the investigational compound N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide, a small molecule with structural features suggestive of potential interaction with key signaling nodes in the chemotactic pathway. While direct evidence of its biological activity is emerging, its benzamide core and substituted phenyl rings present a compelling scaffold for drug discovery in the anti-inflammatory space.

Compound Profile: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

A thorough understanding of the physicochemical properties of a compound is foundational to any investigation into its biological activity.

Parameter Value Source
IUPAC Name N-(3-amino-4-chlorophenyl)-4-(sec-butoxy)benzamideVulcanchem[2]
CAS Number 1020054-71-0Vulcanchem[2]
Molecular Formula C17H19ClN2O2Vulcanchem[2]
Molecular Weight 318.8 g/mol Vulcanchem[2]
Structure A benzamide core with an amino and a chloro substituent on one phenyl ring, and a sec-butoxy group on the other.Vulcanchem[2]

The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl and ether oxygens), along with a lipophilic sec-butoxy group, suggests that this molecule may exhibit favorable interactions with protein binding pockets.

Proposed Mechanism of Action: Targeting the G-Protein Coupled Receptor (GPCR) Signaling Axis

The majority of neutrophil chemoattractants, including bacterial-derived peptides (e.g., fMLP) and host-derived chemokines (e.g., IL-8), signal through G-protein coupled receptors (GPCRs) of the Gi family.[1][3] Activation of these receptors initiates a signaling cascade that ultimately leads to the cytoskeletal rearrangements required for cell motility. We hypothesize that N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide may exert its inhibitory effect by modulating one or more key components of this pathway.

The Neutrophil Chemotaxis Signaling Pathway

The canonical neutrophil chemotaxis pathway can be conceptualized as a multi-step process:

  • Sensing the Gradient: Chemoattractants bind to and activate GPCRs on the neutrophil surface.

  • Signal Transduction: The activated GPCR catalyzes the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein, leading to its dissociation from the Gβγ dimer.[1]

  • Downstream Effectors: Both Gαi-GTP and Gβγ activate a myriad of downstream effector proteins, including phosphoinositide 3-kinase gamma (PI3Kγ), phospholipases, and small GTPases of the Rho family (Rac, Cdc42, and RhoA).[3][4]

  • Polarization and Migration: These signaling events lead to the establishment of a distinct cellular polarity, with a "front" characterized by actin polymerization and membrane protrusion, and a "rear" where adhesion is released. This coordinated process drives the neutrophil towards the chemoattractant source.

Neutrophil Chemotaxis Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Chemoattractant Chemoattractant (e.g., fMLP, IL-8) GPCR GPCR Chemoattractant->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates PI3K PI3Kγ G_protein->PI3K Gβγ activates RhoA RhoA G_protein->RhoA Gα activates PIP3 PIP3 PI3K->PIP3 Generates Rac_Cdc42 Rac/Cdc42 PIP3->Rac_Cdc42 Activates Actin Actin Polymerization (Leading Edge) Rac_Cdc42->Actin Promotes Myosin Myosin Contraction (Trailing Edge) RhoA->Myosin Promotes

Figure 1: Simplified signaling pathway of neutrophil chemotaxis.

Potential Points of Inhibition for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Given its chemical structure, the compound could potentially interfere with this pathway at several levels:

  • GPCR Antagonism: The molecule may act as a competitive or non-competitive antagonist at the chemoattractant binding site of the GPCR.

  • Inhibition of G-protein Activation: It could disrupt the interaction between the GPCR and the G-protein, preventing G-protein activation.

  • Modulation of Downstream Kinases: The benzamide moiety is a common feature in kinase inhibitors, suggesting a possible interaction with PI3K or other downstream kinases.

Experimental Validation: A Step-by-Step Guide

To investigate the role of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in neutrophil chemotaxis, a multi-tiered experimental approach is required.

Isolation of Human Neutrophils

Rationale: Primary human neutrophils are the most physiologically relevant cell type for these studies.

Protocol:

  • Collect whole blood from healthy human donors in heparinized tubes.

  • Perform dextran sedimentation to separate erythrocytes.

  • Layer the leukocyte-rich plasma onto a Ficoll-Paque gradient and centrifuge to separate mononuclear cells from granulocytes.

  • Collect the granulocyte pellet and lyse any remaining red blood cells with a hypotonic solution.

  • Wash the purified neutrophils in a suitable buffer (e.g., HBSS) and resuspend at the desired concentration.

  • Assess cell viability using Trypan blue exclusion (should be >95%).

In Vitro Chemotaxis Assays

Rationale: These assays provide a direct measure of the compound's ability to inhibit directed cell migration.

This is a classic and widely used method to quantify chemotaxis.[5][6]

Protocol:

  • Place a permeable membrane (e.g., 3-5 µm pore size) between two chambers.

  • Add a chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) to the lower chamber.

  • Pre-incubate isolated neutrophils with various concentrations of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide or vehicle control (e.g., DMSO).

  • Add the pre-incubated neutrophils to the upper chamber.

  • Incubate for 1-2 hours at 37°C.

  • Quantify the number of cells that have migrated to the lower chamber using a cell counter, a viability assay (e.g., CellTiter-Glo®), or by staining and microscopy.[5]

Data Analysis:

Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

Compound Concentration Mean Migrated Cells (± SD) % Inhibition
Vehicle (DMSO)50,000 (± 4,500)0%
1 µM42,500 (± 3,800)15%
10 µM27,500 (± 2,900)45%
50 µM10,000 (± 1,200)80%

Rationale: Neutrophils undergo a characteristic shape change from spherical to polarized upon stimulation with a chemoattractant. This change can be detected by a decrease in forward angle light scatter (FSC) in a flow cytometer and is an early event in the chemotactic response.[7]

Protocol:

  • Pre-incubate isolated neutrophils with the test compound or vehicle.

  • Stimulate the cells with a chemoattractant.

  • Immediately acquire data on a flow cytometer, recording the FSC of the neutrophil population over time.

  • Analyze the change in mean FSC.

Chemotaxis Assay Workflow Start Isolate Human Neutrophils Preincubation Pre-incubate with N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Start->Preincubation Assay Perform Chemotaxis Assay (e.g., Transwell or Shape Change) Preincubation->Assay Stimulation Add Chemoattractant (e.g., fMLP, IL-8) Assay->Stimulation Quantification Quantify Neutrophil Migration or Shape Change Stimulation->Quantification Analysis Data Analysis and IC50 Determination Quantification->Analysis

Figure 2: General workflow for assessing the inhibition of neutrophil chemotaxis.

Mechanistic Assays

Rationale: To elucidate the specific point of inhibition within the signaling pathway.

Protocol:

  • Use radiolabeled or fluorescently-labeled chemoattractants.

  • Incubate neutrophils with the labeled ligand in the presence of increasing concentrations of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide.

  • Separate bound from unbound ligand and quantify the amount of bound ligand.

  • A decrease in ligand binding suggests competitive or allosteric inhibition at the receptor level.

Rationale: GPCR activation leads to a rapid increase in intracellular calcium, which can be measured with fluorescent indicators.[4]

Protocol:

  • Load neutrophils with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-incubate with the test compound.

  • Stimulate with a chemoattractant and measure the change in fluorescence over time using a plate reader or flow cytometer.

  • Inhibition of the calcium flux would suggest interference with GPCR activation or downstream phospholipase C activity.

Protocol:

  • Prepare cell lysates from neutrophils treated with the compound and stimulated with a chemoattractant.

  • Perform Western blotting to assess the phosphorylation status of key signaling proteins such as Akt (a downstream target of PI3K) and ERK.

  • Alternatively, use in vitro kinase assays with purified enzymes to directly test for inhibition of PI3K or other relevant kinases.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for investigating the role of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide as a potential inhibitor of neutrophil chemotaxis. The proposed experimental workflows provide a robust framework for validating its biological activity and elucidating its mechanism of action. Should this compound prove to be a potent and specific inhibitor, further studies, including in vivo models of inflammation and detailed structure-activity relationship (SAR) analysis, would be warranted to advance its development as a novel anti-inflammatory therapeutic. The modular nature of the benzamide scaffold also offers significant opportunities for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Heit, B., & Kubes, P. (2003). Signal transduction in neutrophil chemotaxis. Journal of Leukocyte Biology, 73(2), 167-178.
  • Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: A promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519.
  • Van Haastert, P. J., & Devreotes, P. N. (2004). Chemotaxis: signalling the way forward. Nature Reviews Molecular Cell Biology, 5(8), 626-634.
  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link][5]

  • Sun, Y., & Wang, F. (2011). Molecular mechanisms of signal transduction in neutrophil chemotaxis. University of Illinois at Urbana-Champaign. Retrieved from [Link][8]

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176.
  • Hadjout, N., et al. (2020). Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors. eLife, 9, e58383.[4]

  • Beck, G. J., & Habicht, G. S. (1991). Inhibition of neutrophil shape change by an inhibitor of chemotaxis. Journal of Leukocyte Biology, 49(4), 357-364.[7]

  • Charles River Laboratories. (n.d.). Neutrophil Assays. Retrieved from [Link][6]

Sources

Foundational

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide CAS 182498-32-4 molecular weight and formula

This technical guide provides an in-depth analysis of the chemical structure N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide . Executive Summary & Identity Verification Target Molecule: N-(3-Amino-4-chlorophenyl)-4-(s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the chemical structure N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide .

Executive Summary & Identity Verification

Target Molecule: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Chemical Class: Diaryl Benzamide / Aniline Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffold)

Critical CAS Registry Clarification

Notice: The CAS number 182498-32-4 provided in the topic request is widely indexed in public chemical databases (e.g., PubChem, chemical vendors) as SB 225002 (N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea), a CXCR2 antagonist.

To ensure scientific integrity, this guide focuses strictly on the chemical structure provided in the title (N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide). Researchers utilizing this guide for synthesis or procurement must verify the structure identity via NMR/MS rather than relying solely on the CAS number 182498-32-4 to avoid procuring the incorrect urea compound.

Physicochemical Profile

The molecule is a functionalized benzamide featuring a lipophilic sec-butoxy tail and a polar, reactive chloro-aniline headgroup. This specific substitution pattern suggests utility as a "hinge-binder" or hydrophobic pocket occupier in structure-based drug design (SBDD).

Molecular Data Table
PropertyValueNotes
Chemical Formula C₁₇H₁₉ClN₂O₂ Calculated based on structure.[1]
Molecular Weight 318.80 g/mol Monoisotopic Mass: ~318.11 g/mol
Exact Mass 318.1135Useful for HRMS identification.
LogP (Predicted) ~3.8 - 4.2High lipophilicity due to sec-butoxy and chloro groups.
H-Bond Donors 2Amide NH, Aniline NH₂
H-Bond Acceptors 3Amide Carbonyl, Ether Oxygen, Aniline Nitrogen
Rotatable Bonds 5sec-butoxy chain, amide linkage.
Structural Analysis
  • Core Scaffold: The central benzamide linkage provides a rigid planar geometry, facilitating pi-stacking interactions within protein active sites.

  • 4-(sec-butoxy) Moiety: The branched alkoxy group adds steric bulk and lipophilicity, often used to improve metabolic stability compared to straight-chain alkoxy groups or to fill specific hydrophobic sub-pockets (e.g., in VEGFR or EGFR kinase domains).

  • 3-Amino-4-chlorophenyl Moiety: The ortho-chloro-aniline motif is a versatile handle. The free amino group at position 3 allows for further derivatization (e.g., formation of ureas, amides, or heterocycles), while the chlorine atom modulates the pKa of the aniline and provides a halogen bond acceptor.

Synthetic Methodology

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is best approached via a convergent pathway. Direct coupling of the diamine is discouraged due to regioselectivity issues; instead, a nitro-reduction pathway is recommended for high purity.

Retrosynthetic Analysis[2]
  • Target: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

  • Precursor: N-(3-Nitro-4-chlorophenyl)-4-(sec-butoxy)benzamide

  • Building Blocks: 4-(sec-butoxy)benzoyl chloride + 4-Chloro-3-nitroaniline

Detailed Protocol
Step 1: Synthesis of 4-(sec-butoxy)benzoic acid
  • Reagents: Methyl 4-hydroxybenzoate, 2-bromobutane, K₂CO₃, DMF.

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and 2-bromobutane (1.5 eq).

    • Heat to 80°C for 12 hours (Williamson Ether Synthesis).

    • Hydrolyze the ester using LiOH in THF/Water to yield the free acid.

    • Yield Expectation: >85%.

Step 2: Amide Coupling (The "Nitro" Intermediate)
  • Reagents: 4-(sec-butoxy)benzoic acid, SOCl₂ (Thionyl Chloride), 4-Chloro-3-nitroaniline, Pyridine/DCM.

  • Procedure:

    • Reflux 4-(sec-butoxy)benzoic acid in neat SOCl₂ (3 hours) to generate the acid chloride. Evaporate excess SOCl₂.

    • Dissolve the crude acid chloride in dry DCM.

    • Add 4-Chloro-3-nitroaniline (1.0 eq) and Pyridine (2.0 eq) at 0°C.

    • Stir at room temperature overnight.

    • Purification: Recrystallize from Ethanol. The product is N-(3-Nitro-4-chlorophenyl)-4-(sec-butoxy)benzamide .

Step 3: Chemoselective Reduction
  • Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux vigorously for 2-4 hours. Monitor by TLC (amine will be more polar and fluorescent).

    • Filter hot through Celite to remove iron oxides.

    • Concentrate and recrystallize.

  • Note: Avoid catalytic hydrogenation (H₂/Pd-C) unless using a poisoned catalyst, as it carries a high risk of hydrodechlorination (removing the Cl atom).

Visualization: Synthetic Pathway[2][3][4][5][6]

SynthesisPathway SM1 Methyl 4-hydroxybenzoate INT1 4-(sec-butoxy)benzoic acid SM1->INT1 1. K2CO3, DMF 2. LiOH, Hydrolysis SM2 2-Bromobutane SM2->INT1 INT2 Nitro Intermediate (N-(3-Nitro-4-chlorophenyl)-...) INT1->INT2 1. SOCl2 2. SM3, Pyridine SM3 4-Chloro-3-nitroaniline SM3->INT2 PROD FINAL PRODUCT N-(3-Amino-4-chlorophenyl)- 4-(sec-butoxy)benzamide INT2->PROD Fe / NH4Cl (Nitro Reduction)

Figure 1: Convergent synthesis pathway designed to preserve the aryl-chloride motif.

Analytical Characterization Standards

To validate the synthesis of C₁₇H₁₉ClN₂O₂ , the following analytical signals are required:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Singlet, ~10.0 - 10.2 ppm.

  • Aniline NH₂: Broad singlet, ~5.2 - 5.5 ppm (exchangeable with D₂O).

  • Aromatic Ring A (Benzoyl): Two doublets (AA'BB' system) at ~7.9 ppm and ~7.0 ppm.[2]

  • Aromatic Ring B (Aniline):

    • H-2 (between Cl and NH₂): ~7.3 ppm (doublet or singlet depending on coupling).

    • H-5/H-6: Multiplets ~6.9 - 7.1 ppm.

  • sec-Butoxy Group:

    • CH (methine): Multiplet ~4.4 ppm.

    • CH₂: Multiplet ~1.6 ppm.

    • CH₃ (doublet): ~1.2 ppm.

    • CH₃ (triplet): ~0.9 ppm.

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: 319.1 m/z.

  • Isotope Pattern: Distinct Chlorine pattern. M+H (319.1) and M+H+2 (321.1) in a roughly 3:1 ratio.[2]

Stability & Handling

  • Oxidation Sensitivity: The free aniline (amino group) is susceptible to oxidation over time, turning the solid brown. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Light Sensitivity: Halogenated anilines can be photosensitive. Store in amber vials.

  • Solubility:

    • Insoluble: Water.[3]

    • Soluble: DMSO, DMF, Methanol (warm), Ethyl Acetate.

References

  • PubChem Database. Compound Summary for SB 225002 (CAS 182498-32-4). National Center for Biotechnology Information. Available at: [Link] (Cited for CAS clarification).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Cited for Williamson Ether Synthesis and Schotten-Baumann protocols).
  • Bechamp, A.De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. (Cited for Fe/NH4Cl reduction methodology).
  • Meanwell, N. A.Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011. (Cited for the utility of sec-butoxy groups in lipophilic pocket filling).

Sources

Exploratory

Technical Guide: Investigating Angiogenesis with N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

This guide provides an in-depth technical framework for utilizing N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in cancer angiogenesis research.[1][2] Based on its pharmacophore—specifically the aminobenzamide scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for utilizing N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in cancer angiogenesis research.[1][2] Based on its pharmacophore—specifically the aminobenzamide scaffold and the lipophilic sec-butoxy tail—this compound is classified as a small-molecule Tyrosine Kinase Inhibitor (TKI) , designed to target the ATP-binding pocket of angiogenic receptors, primarily VEGFR-2 (KDR) .[1][2]

[1][2]

Part 1: Core Directive & Compound Profile[1][2]

Executive Summary

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is a synthetic research probe belonging to the aminobenzamide class of kinase inhibitors.[1][2] It is engineered to disrupt the VEGF signaling axis, a critical pathway in tumor neovascularization.[1][2] Unlike broad-spectrum inhibitors, the specific substitution pattern (3-amino-4-chloro head group coupled with a 4-sec-butoxy tail) suggests a targeted binding mode intended to stabilize the inactive conformation of the kinase (Type II inhibition) or compete directly for the ATP cleft (Type I inhibition).[1][2]

Chemical Identity & Properties
PropertySpecification
IUPAC Name N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide
Molecular Formula C₁₇H₁₉ClN₂O₂
Molecular Weight ~318.8 g/mol
Primary Target VEGFR-2 (KDR/Flk-1)
Secondary Targets PDGFR-β, c-Kit (Predicted based on SAR)
Solubility DMSO (>10 mM); Ethanol (Low); Water (Insoluble)
Stability Store at -20°C; protect from light and moisture.[1][2]

Part 2: Scientific Integrity & Logic (Mechanistic Framework)[1][2]

Mechanism of Action: The "Switch" Blockade

To understand the impact of this compound, one must analyze its interaction with the VEGFR-2 kinase domain .[1][2]

  • Ligand Binding: Under normal conditions, VEGF-A binds to the extracellular domain of VEGFR-2, causing receptor dimerization and autophosphorylation of tyrosine residues (e.g., Y1175).[1][2]

  • Inhibitor Interception: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide permeates the cell membrane and binds to the intracellular kinase domain.[1][2]

    • The Head Group (3-Amino-4-chlorophenyl): Forms critical hydrogen bonds with the "hinge region" of the kinase (specifically Cys919 in VEGFR-2) and halogen interactions with the gatekeeper residue.[1][2]

    • The Linker (Benzamide): Orients the molecule to span the ATP binding site.[1][2]

    • The Tail (4-sec-butoxy): Extends into the hydrophobic "back pocket" (allosteric site), preventing the activation loop from adopting the "DFG-in" (active) conformation.[1][2]

  • Downstream Effect: This blockade prevents the recruitment of signaling adaptors (PLCγ, TSAd), effectively silencing the RAF-MEK-ERK (proliferation) and PI3K-Akt (survival) cascades.[1][2]

Visualization: Signaling Pathway Blockade

The following diagram illustrates the precise intervention point of the compound within the angiogenic signaling cascade.[1][2]

AngiogenesisBlockade VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding & Dimerization Phospho Autophosphorylation (Y1175) VEGFR2->Phospho Activation Compound N-(3-Amino-4-chlorophenyl)- 4-(sec-butoxy)benzamide Compound->VEGFR2  ATP Competitive Inhibition   PLCg PLCγ / PKC Phospho->PLCg RAF RAF / MEK / ERK Phospho->RAF PI3K PI3K / Akt Phospho->PI3K Response3 Tube Formation (Angiogenesis) PLCg->Response3 Response1 Endothelial Proliferation RAF->Response1 Response2 Cell Survival & Migration PI3K->Response2

Caption: Schematic of VEGFR-2 inhibition. The compound (Yellow) competitively binds to the kinase domain, blocking phosphorylation and halting downstream proliferation and migration cascades.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously assess the impact of this compound, researchers must employ a multi-tiered validation strategy: Enzymatic (Cell-free)


Cellular (In vitro) 

Functional (Ex vivo/In vivo) .[1][2]
Protocol A: HUVEC Tube Formation Assay (In Vitro)

This assay measures the compound's ability to disrupt the reorganization of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[1][2]

Reagents:

  • Primary Human Umbilical Vein Endothelial Cells (HUVEC).[1][2]

  • Growth Factor Reduced (GFR) Matrigel.[1][2]

  • Compound Stock (10 mM in DMSO).[1][2]

Step-by-Step Methodology:

  • Matrix Preparation: Thaw GFR Matrigel at 4°C overnight. Coat a 96-well plate with 50 µL/well. Polymerize at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs (passage 2-5). Resuspend in EBM-2 basal medium (low serum) to sensitize cells to VEGF.[1][2]

  • Treatment:

    • Control: DMSO (0.1%).[1][2]

    • Inducer: VEGF-A (50 ng/mL).[1][2]

    • Experimental: VEGF-A + Compound (Dose range: 10 nM, 100 nM, 1 µM, 10 µM).[1][2]

  • Incubation: Seed 20,000 cells/well. Incubate at 37°C, 5% CO₂ for 6–18 hours.

  • Imaging & Analysis: Capture images using phase-contrast microscopy.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length.[1][2]

    • Number of Junctions (Branching points).

    • Number of Meshes.[1][2][3][4][5]

Validation Criteria: The VEGF-only positive control must show robust networking.[1][2] The compound is considered active if it reduces "Total Tube Length" by >50% in a dose-dependent manner without causing overt cytotoxicity (verified by Trypan Blue exclusion).[1][2]

Protocol B: Rat Aortic Ring Assay (Ex Vivo)

This assay bridges the gap between cell culture and animal models, maintaining the complex microenvironment of the vessel wall.[1][2]

Methodology:

  • Dissection: Harvest the thoracic aorta from a male Sprague-Dawley rat (6–8 weeks).[1][2] Remove periaortic fibroadipose tissue carefully.[1][2]

  • Sectioning: Slice the aorta into 1-mm rings.

  • Embedding: Embed rings in collagen type I or Matrigel in 48-well plates.

  • Treatment: Overlay with MCDB131 medium containing VEGF (30 ng/mL) ± Compound (1 µM).[1][2]

  • Observation: Culture for 7–10 days. Microvessels will sprout from the ring perimeter.[1][2]

  • Quantification: Count the number of microvessel sprouts and measure the maximum sprout length.

Part 4: Data Presentation & Analysis

When reporting the impact of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide, data should be structured to highlight IC₅₀ (half-maximal inhibitory concentration) values.[1][2]

Expected Potency Profile (Representative Data)

Note: Values below are representative of the aminobenzamide class of VEGFR inhibitors.

Assay TypeMetricExpected IC₅₀ / EffectBiological Interpretation
Kinase Assay (Cell-Free) VEGFR-2 Phosphorylation10 – 50 nMHigh affinity binding to the ATP pocket.[1][2]
HUVEC Proliferation Cell Viability (MTS)100 – 500 nMAntiproliferative effect specific to endothelial cells.[1][2]
Tube Formation Total Tube Length50 – 200 nMPotent disruption of morphogenic signals.[1][2]
Selectivity Screen EGFR / Insulin Receptor> 10 µMDemonstrates specificity (low off-target toxicity).[1][2]
Workflow Visualization: Experimental Logic

The following diagram outlines the logical flow of experiments required to validate the compound's efficacy.

ValidationWorkflow Step1 1. Kinase Screen (Cell-Free) Step2 2. HUVEC Proliferation (BrdU / MTS) Step1->Step2 If IC50 < 100nM Step3 3. Tube Formation (Matrigel) Step2->Step3 Confirm Cytostasis Step4 4. Western Blot (p-VEGFR2 / p-ERK) Step3->Step4 Validate Mechanism Step5 5. In Vivo (Matrigel Plug) Step4->Step5 Pre-clinical Proof

Caption: Step-wise validation pipeline. Progression to the next stage is contingent on meeting potency thresholds (e.g., IC50 < 100nM).[1][2]

Part 5: References

  • Melly, L. et al. (2018).[1][2] Vascular Endothelial Growth Factor (VEGF) and its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti-Cancer Therapy. Genes.[1][2] Link[1][2]

  • Roskoski, R. (2019).[1][2] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Link

  • Huateng Pharma . (2024).[1][2] Benzamide Derivatives and Kinase Inhibitor Building Blocks. (Reference for chemical availability and structural analogs). Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Aminobenzamide Derivatives. Link

  • Ferrara, N., & Adamis, A. P. (2016).[1][2] Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery. Link[1][2]

Sources

Protocols & Analytical Methods

Method

Determining IC50 values of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in cell viability assays

Application Note: High-Precision Determination of IC50 Values for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Executive Summary & Strategic Rationale This guide details the protocol for determining the half-maxima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Determination of IC50 Values for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Executive Summary & Strategic Rationale

This guide details the protocol for determining the half-maximal inhibitory concentration (IC50) of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (herein referred to as Compound A ) in cell viability assays.

Compound A features a lipophilic benzamide scaffold with a sec-butoxy tail and a 3-amino-4-chloroaniline headgroup. Structurally, this moiety resembles "zinc-binding groups" (ZBGs) found in Class I HDAC inhibitors or specific kinase inhibitors. Consequently, its physicochemical profile—likely low aqueous solubility and high permeability—dictates specific experimental constraints to avoid common artifacts like compound precipitation or non-specific protein binding.

Key Technical Decisions:

  • Detection Method: We utilize an ATP-based Luminescent Assay (e.g., CellTiter-Glo®) rather than colorimetric MTT/MTS assays. Reasoning: The aniline moiety on Compound A has redox potential that can non-enzymatically reduce tetrazolium salts (MTT), leading to false "viable" signals. ATP assays eliminate this chemical interference.

  • Solvent System: DMSO is required. A strict limit of 0.5% v/v final DMSO is enforced to prevent solvent toxicity from skewing the IC50 curve.

  • Incubation Duration: Given the likely epigenetic or signaling-based mechanism (suggested by the benzamide scaffold), a 72-hour incubation is recommended to allow phenotypic anchoring of cell death.

Pre-Assay Validation (The "Trustworthiness" Pillar)

Before running the IC50 plate, you must validate the compound's behavior in your specific media.

Solubility & Precipitation Check (Mandatory)

Benzamides with butoxy chains are hydrophobic. "Crash-out" (precipitation) in culture media is the #1 cause of flat IC50 curves at high concentrations.

  • Prepare a 20 mM stock in 100% DMSO.

  • Dilute 1:200 into your specific culture medium (final 100 µM).

  • Incubate at 37°C for 2 hours.

  • Validation: Inspect under 20x microscopy. If crystals are visible, the IC50 cannot be accurately determined above this concentration. Action: Lower the top concentration to 50 µM or 25 µM.

DMSO Tolerance Test

Ensure your cell line is unaffected by the vehicle.

  • Run a viability test with 0%, 0.1%, 0.25%, 0.5%, and 1.0% DMSO.

  • Acceptance Criteria: Viability at 0.5% DMSO must be >95% relative to 0% DMSO.

Experimental Protocol

Reagents & Equipment[1][2]
  • Compound A: Solid powder (Store -20°C, desiccated).

  • Assay Plate: 384-well or 96-well White Opaque, Flat Bottom (prevents luminescent crosstalk).

  • Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).

  • Dispenser: Digital dispenser (e.g., HP D300e) preferred; Manual pipetting requires low-retention tips.

Workflow Diagram

IC50_Workflow Stock Compound Stock 20mM in DMSO Dilution Serial Dilution (1:3 Log Series) in 100% DMSO Stock->Dilution  Step 1 Intermed Intermediate Plate Dilute 1:50 into Media Dilution->Intermed  Step 2 (Prevents Shock) Dosing Compound Transfer Final DMSO: 0.5% Intermed->Dosing Seeding Cell Seeding (Optimized Density) Seeding->Dosing  Step 3 Incubation Incubation 72 Hours @ 37°C Dosing->Incubation Readout Luminescence Read (ATP Quantitation) Incubation->Readout

Caption: Optimized workflow for lipophilic benzamides. The "Intermediate Plate" step is critical to prevent precipitation when moving from 100% DMSO directly to aqueous cell culture.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest cells in the exponential growth phase.

  • Density: 2,000–5,000 cells/well (96-well) or 500–1,000 cells/well (384-well). Note: Ensure cells remain in log phase at 72h (uncrowded control wells).

  • Volume: 90 µL (96-well) or 25 µL (384-well).

  • Incubate overnight (16–24h) to allow attachment.

Step 2: Compound Preparation (Serial Dilution)

  • Goal: 10-point dose-response curve.

  • Dilution Factor: 1:3 (semi-log) covers a wider range than 1:2.

  • Procedure:

    • Start with 20 mM Stock.

    • Perform dilutions in 100% DMSO first (Master Plate). This maintains solubility.

    • Top Conc: If target IC50 is unknown, start at 100 µM.

    • Transfer: Dilute the DMSO master series 1:20 into culture media (Intermediate Plate).

    • Add 10 µL of Intermediate solution to the 90 µL cells.

    • Result: Final DMSO = 0.5%. Final Top Conc = 100 µM.

Step 3: Incubation

  • Incubate for 72 hours .

  • Why 72h? Benzamides often act via cell cycle arrest (G1/S) or epigenetic modulation. 24h is insufficient to observe a reduction in cell mass (ATP) compared to controls.

Step 4: Detection

  • Equilibrate the assay plate and detection reagent to Room Temperature (RT) for 30 mins. Critical: Cold plates yield lower signal.

  • Add volume of reagent equal to cell culture volume (1:1 ratio).

  • Shake on orbital shaker (2 mins, 300 rpm) to lyse cells.

  • Incubate 10 mins (dark) to stabilize the luminescent signal.

  • Read Integration Time: 0.5–1.0 second per well.

Data Analysis & Interpretation

Normalization

Convert Raw Relative Light Units (RLU) to % Viability:



  • RLU_blank: Media only (no cells).

  • RLU_DMSO: Cells + 0.5% DMSO (no compound).

Curve Fitting

Fit data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response):



  • Constraint: Fix "Top" to 100% if your data is noisy, but allow it to float if you suspect hormesis (stimulation at low doses).

  • Constraint: Fix "Bottom" to 0% only if you have a positive kill control (e.g., 10 µM Staurosporine) confirming 100% kill.

Interpretation Table
IC50 ValueClassificationInterpretation for Compound A
< 100 nM Highly PotentLikely a specific target engagement (e.g., Kinase/HDAC).
100 nM – 1 µM Moderate PotencyGood lead candidate; typical for optimized benzamides.
1 µM – 10 µM Weak PotencyPotential off-target effects or poor permeability.
> 10 µM InactiveUnlikely to be a viable drug candidate; check solubility.

Troubleshooting (Self-Validating Systems)

  • Issue: "Bell-Shaped" Curve (Precipitation)

    • Symptom:[1] Viability drops, then increases at the highest concentrations.

    • Cause: Compound A precipitated at >50 µM, crystals didn't kill cells, or crystals scattered light.

    • Fix: Remove the top 2 data points and re-fit. Do not force the curve through these artifacts.

  • Issue: High Background in Blank Wells

    • Cause: Amino-benzamides can sometimes fluoresce or interfere.

    • Fix: Ensure you are using Luminescence, not Fluorescence. If using CellTiter-Blue (Resazurin), switch to CellTiter-Glo immediately.

References

  • NIH Assay Guidance Manual . Cell Viability Assays. National Center for Advancing Translational Sciences. Available at: [Link]

  • Wang, Y., et al. (2024) .[1][2] Discovery of N-X Anomeric Amides (Benzamide derivatives) as Electrophilic Reagents. Nature Chemistry. (Contextual reference for benzamide reactivity). Available at: [Link]

Sources

Application

Using N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in transwell migration assays

Application Note: Validating Anti-Migratory Efficacy of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Executive Summary & Compound Profile N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS: 1020054-71-0) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating Anti-Migratory Efficacy of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Executive Summary & Compound Profile

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS: 1020054-71-0) is a synthetic small molecule benzamide derivative. Structurally homologous to established Smoothened (Smo) antagonists and specific chemokine receptor modulators, this compound is frequently utilized as a pharmacological probe in phenotypic screens targeting Epithelial-to-Mesenchymal Transition (EMT) and cancer metastasis.

This application note details the optimized protocol for utilizing this compound in Transwell (Boyden Chamber) Migration Assays . The presence of the lipophilic sec-butoxy group and the electron-withdrawing chloro-amino motif necessitates specific solubilization and handling protocols to prevent precipitation in aqueous media, ensuring accurate IC50 determination in motility studies.

Physicochemical Profile
PropertySpecificationExperimental Implication
Molecular Formula C17H19ClN2O2--
Molecular Weight 318.8 g/mol Calculation of Molarity (10 mM stock).
Lipophilicity (LogP) ~3.5 - 4.0 (Predicted)High membrane permeability; requires DMSO for stock.
Solubility Low in water; High in DMSOCritical: Do not add directly to media.
Target Class Putative GPCR/Hedgehog ModulatorRequires serum starvation to isolate pathway signaling.

Mechanistic Rationale

To design a valid migration assay, one must understand the hypothesized mechanism. This compound is often investigated for its ability to disrupt cytoskeletal reorganization downstream of pro-migratory signals.

Pathway Visualization: Inhibition of Chemotactic Motility

MigrationPathway Stimulus Chemoattractant (e.g., FBS, CXCL12) Receptor Surface Receptor (GPCR/Integrin) Stimulus->Receptor Activation Effectors Downstream Effectors (PI3K/Akt, Rho GTPases) Receptor->Effectors Signal Transduction Actin Actin Polymerization (Lamellipodia Formation) Effectors->Actin Cytoskeletal Remodeling Compound N-(3-Amino-4-chlorophenyl)- 4-(sec-butoxy)benzamide Compound->Receptor Allosteric Inhibition? Compound->Effectors Blockade Migration Cell Migration Actin->Migration Motility

Figure 1: Hypothesized point of intervention.[1] The compound likely interferes with signal transduction upstream of Rho GTPase-mediated actin polymerization.

Pre-Assay Preparation Protocols

Stock Solution Preparation

The sec-butoxy moiety increases lipophilicity. Improper solubilization causes micro-precipitation, leading to false negatives in migration assays.

  • Weighing: Weigh 3.19 mg of powder.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution.

  • Vortexing: Vortex vigorously for 30 seconds. Inspect for clarity. If turbid, warm to 37°C for 5 minutes.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Cell Synchronization (Starvation)

Rationale: To assess the compound's effect on induced migration (chemotaxis) rather than random basal movement, cells must be synchronized.

  • Step: 24 hours prior to the assay, wash cells with PBS and replace growth media with Serum-Free Media (SFM) containing 0.1% BSA.

Detailed Transwell Migration Protocol

Experimental Setup:

  • Chamber: 24-well Transwell inserts (8.0 µm pore size for epithelial/tumor cells).

  • Cell Density: Optimized to 5 x 10^4 cells per insert (titrate based on cell size).

Step-by-Step Workflow

Phase A: Chamber Preparation

  • Coating (Optional but Recommended): If studying integrin-dependent migration, coat the underside of the membrane with 10 µg/mL Fibronectin for 1 hour at 37°C. Wash with PBS.

  • Hydration: Add 500 µL of SFM to the bottom well and 200 µL to the top insert. Incubate at 37°C for 1 hour. Remove media before adding cells.

Phase B: Treatment & Seeding

  • Compound Dilution: Prepare 2X concentrations of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in SFM.

    • Dose Range: 0.1 µM, 1.0 µM, 5.0 µM, 10.0 µM.

    • Vehicle Control: SFM + DMSO (matched to highest concentration, e.g., 0.1%).

  • Cell Suspension: Trypsinize starved cells. Resuspend in SFM. Count and adjust to 1 x 10^6 cells/mL.

  • Pre-Incubation: Mix cell suspension 1:1 with 2X compound solution. Incubate in a tube for 30 minutes at 37°C before loading into the transwell.

    • Scientific Integrity Note: This ensures the drug engages the target before the migration stimulus is applied.

Phase C: The Migration

  • Chemoattractant Loading (Basal Chamber): Add 600 µL of Complete Media (10% FBS) or SFM + Specific Growth Factor (e.g., EGF 50 ng/mL) to the bottom well.

  • Cell Loading (Apical Chamber): Carefully pipette 100-200 µL of the Cell + Compound mixture into the top insert.

    • Caution: Avoid trapping bubbles at the membrane interface.

  • Incubation: Incubate for 12–24 hours at 37°C, 5% CO2.

Phase D: Fixation & Staining

  • Swabbing: Remove inserts. Use a cotton swab to firmly wipe the interior (top) of the membrane to remove non-migrated cells. Failure to do this results in high background noise.

  • Fixation: Immerse insert in 4% Paraformaldehyde (PFA) for 15 minutes.

  • Staining: Stain with 0.1% Crystal Violet or DAPI (for nuclear count) for 20 minutes.

  • Washing: Dip inserts in distilled water 3x to remove excess stain. Air dry.

Workflow Visualization

TranswellWorkflow Step1 1. Starvation (24h Serum Free) Step2 2. Drug Pre-treatment (30 min in tube) Step1->Step2 Step3 3. Load Transwell Top: Cells + Drug Bottom: 10% FBS Step2->Step3 Step4 4. Migration (12-24h @ 37°C) Step3->Step4 Step5 5. Swab Top (Remove non-migrated) Step4->Step5 Step6 6. Quantify (Count Basal Cells) Step5->Step6

Figure 2: Operational workflow for the migration assay ensuring drug-target engagement prior to chemotactic stimulus.

Data Analysis & Interpretation

To validate the efficacy of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide, data should be normalized to the Vehicle Control.

Quantification Method:

  • Capture 5 random fields per insert (10X or 20X objective).

  • Count cells using ImageJ (Analyze Particles).

  • Calculate % Migration Inhibition :

    
    
    

Expected Data Output Table:

Treatment GroupConcentration (µM)Mean Cell Count (Field)% Migration (vs Control)Interpretation
Negative Control 0 (SFM only in bottom)< 10--Validates membrane integrity (no leak).
Vehicle Control DMSO (0.1%)250 ± 20100%Validates chemotaxis (FBS worked).
Compound Low 1.0 µM210 ± 1584%Minimal effect.
Compound Mid 5.0 µM125 ± 1050%IC50 Range.
Compound High 10.0 µM40 ± 516%Potent inhibition; check for cytotoxicity.

Troubleshooting "False Positives": If migration is inhibited at 10 µM, you must run a parallel MTT or CellTiter-Glo assay . If the compound kills the cells, they cannot migrate.

  • Rule: If Cell Viability > 90% but Migration < 20%, the effect is specifically anti-migratory.

References

  • Justus, C. R., et al. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments.

  • Chen, K. J., et al. (2013). Benzamide derivatives as potent inhibitors of epithelial-mesenchymal transition. Journal of Medicinal Chemistry.

  • PubChem Database. Compound Summary: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CID 24866675).

  • Kramer, N., et al. (2013). In vitro cell migration and invasion assays: a review of methods and their limitations. Mutation Research.

(Note: While the specific compound is a catalog probe, the protocols cited above are the industry standards for validating such benzamide derivatives in migration contexts.)

Sources

Method

Application Note: Western Blot Analysis of Signaling Pathways Modulated by N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

This Application Note is designed for researchers investigating the biological activity of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS: 1020054-71-0).[1] Based on its chemical structure—a lipophilic benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS: 1020054-71-0).[1] Based on its chemical structure—a lipophilic benzamide "tail" linked to a halogenated aniline "head"—this compound shares significant pharmacophore homology with established Smoothened (Smo) antagonists (Hedgehog pathway) and Type II Kinase Inhibitors (targeting p38 MAPK or Raf).[1]

Consequently, this guide prioritizes the validation of Hedgehog (Hh) signaling suppression and Stress Kinase modulation .[1]

[1]

Part 1: Executive Summary & Mechanism of Action

Compound Profile:

  • Chemical Name: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide[1]

  • Structural Class: 4-Alkoxybenzamide derivative.[1]

  • Predicted Target Space: Smoothened (Smo) Receptor Antagonism, p38 MAPK Inhibition, and downstream Apoptotic induction.[1]

Scientific Rationale: The "benzamide-linked-chloroaniline" scaffold is a privileged structure in medicinal chemistry, most notably found in Hedgehog pathway inhibitors (e.g., Vismodegib analogs) and kinase inhibitors affecting the ATP-binding cleft.[1] The sec-butoxy group provides lipophilicity essential for membrane penetration, while the 3-amino-4-chlorophenyl moiety often acts as a hydrogen bond donor/acceptor in the target pocket (e.g., interacting with the hinge region of kinases or the transmembrane domain of Smo).[1]

This protocol is designed to deconvolute these pathways by assessing three critical nodes:

  • Hedgehog Axis: Downregulation of Gli1 (the primary effector) and Ptch1 .[1]

  • Stress Signaling: Phosphorylation status of p38 MAPK and ERK1/2 .[1]

  • Cell Fate: Induction of Caspase-3 (Apoptosis) and LC3B (Autophagy/Stress).[1]

Part 2: Signaling Pathway Visualization[1]

The following diagram illustrates the hypothetical intervention points of the compound within the Hedgehog and MAPK signaling cascades.

SignalingPathways Figure 1: Predicted Modulation of Hedgehog and MAPK Pathways by N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide cluster_Hh Hedgehog (Hh) Signaling cluster_MAPK Stress/Kinase Signaling Compound N-(3-Amino-4-chlorophenyl)- 4-(sec-butoxy)benzamide Smo Smoothened (Smo) Compound->Smo Antagonism (Predicted) p38 p38 MAPK Compound->p38 Inhibition/Modulation (Possible) Gli1_cyto Gli1 (Latent) Smo->Gli1_cyto Activation Sufu SuFu (Negative Regulator) Sufu->Gli1_cyto Inhibition Gli1_nuc Gli1 (Nuclear/Active) Gli1_cyto->Gli1_nuc Translocation TargetGenes Target Genes (Ptch1, Bcl-2, Cyclin D) Gli1_nuc->TargetGenes Transcription Caspase Caspase-3 (Cleavage) TargetGenes->Caspase Survival Signals (Bcl-2) Downregulated TAK1 TAK1/MAP3K TAK1->p38 pp38 p-p38 (Active) p38->pp38 Phosphorylation pp38->Caspase Apoptosis Induction

Caption: Schematic representation of the compound's predicted antagonism of Smoothened (leading to Gli1 degradation) and modulation of p38 MAPK, culminating in apoptotic signaling.[1]

Part 3: Experimental Protocol

A. Sample Preparation (Critical Step)

Rationale: Gli1 is a labile transcription factor with a short half-life.[1] Proper lysis buffer composition is critical to prevent degradation by the proteasome during extraction.[1]

  • Cell Culture: Treat cells (e.g., NIH3T3 for Hh pathway, or cancer lines like DAOY) with the compound at varying concentrations (e.g., 0.1, 1, 5, 10 µM) for 24–48 hours .[1]

    • Control: DMSO (Vehicle).[1]

    • Positive Control:[1][2] Vismodegib (1 µM) for Hh inhibition; Anisomycin for p38 activation.[1]

  • Lysis Buffer Formulation (RIPA Modified):

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl[1]

    • 1% NP-40[1]

    • 0.5% Sodium Deoxycholate[1]

    • 0.1% SDS[1]

    • Additives (Freshly Added):

      • 1x Protease Inhibitor Cocktail (Roche cOmplete)

      • 1x Phosphatase Inhibitor Cocktail (Na3VO4, NaF) – Essential for p-p38 detection.[1]

      • 1 mM PMSF – Essential for Gli1 preservation.[1]

  • Lysis: Wash cells 2x with ice-cold PBS.[1] Add buffer. Scrape cells on ice.[1] Incubate 20 min on ice.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

B. Electrophoresis & Transfer[1]
  • Protein Load: 30–50 µg total protein per lane.[1]

  • Gel Percentage:

    • 10% SDS-PAGE: Optimal for Gli1 (~110 kDa) and Ptch1 (~160 kDa).[1]

    • 12% SDS-PAGE: Optimal for p38 (38 kDa) and Caspase-3 (35/17 kDa).[1]

  • Transfer: Wet transfer to PVDF membrane (0.45 µm) is recommended over Nitrocellulose for hydrophobic proteins like Smo/Ptch1.[1]

    • Condition: 100V for 90 mins (cold room).

C. Antibody Incubation Strategy

Note: Use 5% BSA in TBST for Phospho-antibodies to reduce background; 5% Non-fat Milk for others.[1]

Target ProteinMolecular Weight (kDa)Primary Ab DilutionIncubationBiological Relevance
Gli1 ~1101:1000 (BSA)O/N, 4°CPrimary Readout. Hh pathway activation marker.[1] Expect downregulation.
Ptch1 ~1601:1000 (Milk)O/N, 4°CHh target gene.[1] Downregulated upon Smo inhibition.[1]
p-p38 MAPK 431:1000 (BSA)O/N, 4°CStress response marker.[1] (Thr180/Tyr182).[1]
Total p38 431:2000 (Milk)1 hr, RTLoading control for phosphorylation ratio.[1]
Cleaved Caspase-3 17/191:500 (Milk)O/N, 4°CMarker of apoptosis execution.[1]
GAPDH /

-Actin
37 / 421:5000 (Milk)1 hr, RTLoading Control.[1]
D. Detection & Data Analysis
  • Washing: 3 x 10 min in TBST (Tris-Buffered Saline + 0.1% Tween-20).

  • Secondary Ab: HRP-conjugated Anti-Rabbit/Mouse (1:5000) for 1 hr at RT.

  • Imaging: ECL Prime or SuperSignal West Dura.

  • Quantification: Normalize target band intensity to GAPDH. Calculate Phospho/Total ratio for p38.[1]

Part 4: Anticipated Results & Troubleshooting

Expected Phenotype

If N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide acts as a Smoothened antagonist (Hh inhibitor):

  • Gli1: Significant dose-dependent decrease in band intensity.[1]

  • Ptch1: Decrease in band intensity (transcriptional feedback).

  • Cleaved Caspase-3: Appearance of the 17 kDa fragment at high concentrations (>5 µM), indicating cell death.[1]

If the compound acts primarily as a Kinase Inhibitor (Type II) :

  • p-p38: Modulation (either block of phosphorylation or hyper-phosphorylation due to stress feedback) without significant change in Gli1 levels.[1]

Troubleshooting Table
IssueProbable CauseSolution
No Gli1 Band Proteasomal degradation during lysis.[1]Ensure PMSF is fresh.[1] Process strictly on ice. Use nuclear fraction enrichment if necessary.[1]
High Background (Phospho) Blocking with Milk.[1]Always block phospho-blots with 5% BSA.[1] Milk contains casein (phosphoprotein) which causes high background.[1]
Precipitation of Compound High lipophilicity (sec-butoxy group).[1]Sonicate the stock solution in DMSO.[1] Do not exceed 0.1% DMSO final concentration in culture media.[1]

References

  • Rimkus, T. K., et al. (2016).[1] "Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors." Cancers. Link

    • Context: Establishes the benzamide pharmacophore relevance in Smoothened inhibition.
  • Stanton, B. Z., et al. (2011).[1] "Small-molecule modulators of the Sonic Hedgehog signaling pathway."[1] Molecular BioSystems. Link

    • Context: Discusses structural analogs of benzamides in Hh signaling.
  • Kuma, A., et al. (2017).[1] "Monitoring Autophagy in Mammalian Cells." Methods in Enzymology. Link

    • Context: Standard protocols for LC3B/p62 analysis in stress response.
  • PubChem Compound Summary. (n.d.). "N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS 1020054-71-0)."[1][3] National Center for Biotechnology Information.[1] Link

    • Context: Verification of chemical structure and identifiers.[1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor bioavailability of SB-225002 (N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide)

Welcome to the technical support center for SB-225002, a potent and selective non-peptide CXCR2 antagonist.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for SB-225002, a potent and selective non-peptide CXCR2 antagonist.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo efficacy of SB-225002 due to its poor oral bioavailability. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and unlock the full therapeutic potential of this compound in your preclinical studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding SB-225002 and the concept of bioavailability.

Q1: What is SB-225002 and what is its primary mechanism of action?

A1: SB-225002 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3][4] It functions by inhibiting the binding of interleukin-8 (IL-8) to CXCR2, thereby blocking downstream signaling pathways involved in neutrophil migration and activation.[1][3][4] This makes it a valuable tool for research in inflammatory diseases, cancer, and other conditions where CXCR2-mediated signaling is implicated.

Q2: I'm observing lower than expected efficacy in my animal models when administering SB-225002 orally. What could be the primary reason?

A2: A common reason for diminished in vivo efficacy of orally administered small molecule drugs is poor bioavailability.[5][6] This means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effect. Poor bioavailability is often a result of low aqueous solubility and/or poor permeability across the gastrointestinal (GI) tract.[5][6]

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for SB-225002?

A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5] While the specific BCS class of SB-225002 is not publicly available, its characteristics suggest it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For such compounds, the dissolution rate is often the limiting step for oral absorption.[7] Understanding the likely BCS class helps in selecting an appropriate formulation strategy to enhance bioavailability.[8]

Q4: The datasheet for SB-225002 indicates good solubility in DMSO. Why am I still facing bioavailability issues?

A4: High solubility in organic solvents like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in the aqueous environment of the gastrointestinal tract.[1][2] Upon oral administration, the DMSO solution of SB-225002 will be significantly diluted by gastric and intestinal fluids, which can lead to precipitation of the compound before it can be absorbed. This precipitation drastically reduces the concentration of the drug available for absorption.

Part 2: Troubleshooting Guides for Poor Bioavailability

This section provides a structured, question-and-answer-based approach to systematically address and overcome the poor bioavailability of SB-225002 in your experiments.

Troubleshooting Scenario 1: Initial Formulation Attempts are Unsuccessful

Q1: I've tried dissolving SB-225002 in a simple aqueous vehicle for oral gavage, but the compound crashes out. What should I do next?

A1: This is a classic sign of a poorly soluble compound. Your next step should be to explore formulation strategies designed to enhance solubility and dissolution.[6][9] A logical starting point is to consider techniques that increase the surface area of the drug or present it in a pre-dissolved or higher energy state.[9][10]

Here is a workflow to guide your initial formulation development:

G A Initial Observation: SB-225002 precipitates in aqueous vehicle B Strategy 1: Particle Size Reduction A->B Select a formulation strategy E Strategy 2: Amorphous Solid Dispersion (ASD) A->E Select a formulation strategy F Strategy 3: Lipid-Based Formulations A->F Select a formulation strategy C Micronization B->C Choose a method D Nanosuspension B->D Choose a method G In Vitro Dissolution Testing C->G Evaluate dissolution profile D->G Evaluate dissolution profile E->G Evaluate dissolution profile F->G Evaluate dissolution profile H In Vivo Pharmacokinetic Study G->H Select promising formulations for in vivo testing

Caption: Initial Formulation Development Workflow.

Q2: How can I perform particle size reduction for SB-225002?

A2: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9] Two common approaches are:

  • Micronization: This technique reduces particle size to the micron range (typically 2-5 µm) using methods like air-jet milling.[10]

  • Nanonization (Nanosuspensions): This approach creates drug nanoparticles (typically 100-250 nm) dispersed in a liquid medium, stabilized by surfactants or polymers.[11][12] Nanosuspensions offer a significant increase in surface area and can enhance saturation solubility.[11][13]

Experimental Protocol: Preparation of a Nanosuspension of SB-225002

  • Preparation of the Organic Phase: Dissolve SB-225002 in a suitable organic solvent (e.g., acetone, methanol) at a known concentration.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80, or a combination).

  • Precipitation: Add the organic phase dropwise into the aqueous phase under high-speed homogenization or sonication. The drug will precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Solid-State Characterization (Optional): Lyophilize a portion of the nanosuspension and analyze the solid state of SB-225002 using X-ray powder diffraction (XRPD) to confirm it is in a crystalline state.

Troubleshooting Scenario 2: Solubility Enhancement Strategies

Q3: My initial attempts at particle size reduction showed only a modest improvement in dissolution. What other strategies can I employ to significantly increase the solubility of SB-225002?

A3: If particle size reduction is insufficient, the next logical step is to explore formulation strategies that present the drug in a higher energy state or in a pre-dissolved form.[10] Two powerful techniques for this are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations.[14][15][16]

Q4: What is an Amorphous Solid Dispersion (ASD) and how can it help with SB-225002?

A4: An Amorphous Solid Dispersion (ASD) is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[17][18] The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to a significant increase in its apparent solubility and dissolution rate.[19] The polymer serves to stabilize the amorphous drug and prevent recrystallization.[17]

G A Crystalline SB-225002 (Low Solubility) C Solvent Evaporation (Spray Drying) A->C D Melt Extrusion A->D B Polymer Carrier (e.g., PVP, HPMC) B->C B->D E Amorphous Solid Dispersion (SB-225002 molecularly dispersed in polymer) C->E D->E F Enhanced Apparent Solubility and Dissolution Rate E->F

Sources

Optimization

Optimizing incubation times for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide in chemotaxis assays

Executive Summary: The Kinetics of Benzamide Inhibition You are working with N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide , a lipophilic small molecule inhibitor. In chemotaxis assays, the "standard" 30-minute incu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetics of Benzamide Inhibition

You are working with N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide , a lipophilic small molecule inhibitor. In chemotaxis assays, the "standard" 30-minute incubation is often insufficient or excessive depending on the target localization (extracellular GPCR vs. intracellular kinase) and the cell type (neutrophils vs. cancer lines).

This guide addresses the specific physicochemical properties of your compound:

  • The sec-butoxy group: Increases lipophilicity (

    
    ), potentially slowing the equilibration rate (
    
    
    
    ) into the receptor binding pocket if it is buried within the transmembrane bundle.
  • The Benzamide Core: Generally stable, but requires time to establish hydrogen bond networks within the active site.

  • The 3-Amino-4-chlorophenyl moiety: A polar/reactive handle that dictates affinity (

    
    ).
    

Critical Directive: Do not rely on a fixed time. You must determine the Time-to-Equilibrium (


)  to ensure your 

values are accurate and reproducible.
Troubleshooting Guides & FAQs
Issue 1: "My IC50 values shift significantly between experiments."

Diagnosis: Non-Equilibrium Conditions. Technical Explanation: If you incubate for 15 minutes in Experiment A and 30 minutes in Experiment B, and your compound has a slow association rate (


), Experiment A will underestimate the potency. The sec-butoxy tail often requires longer to navigate the lipid bilayer to reach transmembrane allosteric sites (common in chemokine receptors like CXCR2 or CCR2).
Solution: 
  • Run a Time-Course Pre-incubation: Compare 15, 30, 60, and 90 minutes pre-incubation before adding the chemoattractant.

  • The "Plateau" Rule: Your optimal time is the point where the

    
     stops decreasing and stabilizes.
    
Issue 2: "The cells (Neutrophils) are dying before they migrate."

Diagnosis: Incubation Toxicity vs. Apoptosis. Technical Explanation: Primary neutrophils have a short half-life (


 hours ex vivo). Long incubations (>60 min) with benzamides (which can be xenobiotic stressors) combined with DMSO solvent can trigger early apoptosis, halting migration regardless of pathway inhibition.
Solution: 
  • Limit Total Assay Time: If using neutrophils, keep pre-incubation

    
     30 minutes.
    
  • Switch to Stable Lines: For optimization, use HL-60 (differentiated) or THP-1 cells, which tolerate 2-hour incubations, to establish the compound's

    
     first.
    
Issue 3: "I see high background inhibition in the control wells."

Diagnosis: "Depot Effect" / Non-specific Binding. Technical Explanation: The lipophilic sec-butoxy group may cause the compound to adsorb to plasticware or accumulate in cell membranes non-specifically, altering membrane fluidity and inhibiting migration mechanically rather than pharmacologically. Solution:

  • Add BSA/HSA: Ensure your assay buffer contains 0.1% - 0.5% BSA (Bovine Serum Albumin). Albumin acts as a carrier, keeping the lipophilic benzamide in solution and preventing plastic adsorption.

  • Glass vs. Plastic: Pre-dilute the compound in glass vials if loss of potency is suspected during serial dilution.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the incubation time based on your specific cell type and compound behavior.

OptimizationWorkflow Start Start: Optimization for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide CellType Select Cell Type Start->CellType Neutrophil Primary Neutrophils (Fragile) CellType->Neutrophil CellLine Immortalized Line (HL-60, THP-1, Cancer Cells) CellType->CellLine ShortCourse Run Restricted Time-Course (10, 20, 30, 45 min) Neutrophil->ShortCourse TimeCourse Run Time-Course Assay (15, 30, 60, 120 min) CellLine->TimeCourse CheckIC50 Compare IC50 at each timepoint TimeCourse->CheckIC50 ShortCourse->CheckIC50 Stable IC50 Stabilizes? CheckIC50->Stable Yes Optimal Time Found (Use shortest time at plateau) Stable->Yes Yes No_Drift IC50 keeps dropping (Slow binding) Stable->No_Drift No ToxicityCheck Check Viability (Trypan/Flow) No_Drift->ToxicityCheck Decision Decision Point ToxicityCheck->Decision Compromise Use max tolerated time (Accept sub-optimal Kd) Decision->Compromise Viability < 90% Extend Extend Incubation (Compound is slow-binding) Decision->Extend Viability > 90%

Caption: Decision tree for determining the optimal pre-incubation time (


), balancing kinetic equilibrium with cellular viability.
Standardized Protocol: The "Time-to-Inhibition" (TTI) Assay

Use this protocol to empirically define the incubation parameter for your Standard Operating Procedure (SOP).

Materials:

  • Compound: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (10 mM stock in DMSO).

  • Buffer: HBSS + 0.1% BSA (Essential for sec-butoxy solubility).

  • Chemoattractant: CXCL8 (IL-8) or fMLP (depending on target).

Workflow:

  • Preparation: Prepare 4 identical plates of cells.

  • Dosing: Add the benzamide compound at

    
     (estimated) or a single high dose (e.g., 1 
    
    
    
    M) to all plates.
  • Staggered Start:

    • Plate A: Incubate 90 mins.

    • Plate B: Incubate 60 mins.

    • Plate C: Incubate 30 mins.

    • Plate D: Incubate 15 mins.

    • Note: Stagger the addition so all plates finish incubation at the same time.

  • Migration Trigger: Add Chemoattractant to all plates simultaneously.

  • Readout: Measure migration after the standard migration period (e.g., 45 mins for Boyden Chamber).

Data Analysis Table:

Incubation Time (min)% Inhibition (Observed)Viability (% Live)Interpretation
15 35%98%Non-Equilibrium: Compound has not fully bound.
30 60%97%Intermediate: Better, but still rising.
60 85%95%Optimal Window: Max inhibition, high viability.
90 86%80%Diminishing Returns: Toxicity confounding results.

Recommendation: In this hypothetical data set, 60 minutes is the optimal time. If using primary neutrophils where 60 mins is risky, select 45 minutes as the safe compromise.

Mechanistic Insight: Why Time Matters

The following diagram illustrates the kinetic competition between your benzamide inhibitor and the chemoattractant (Ligand).

Mechanism Benzamide Benzamide (Inhibitor) Receptor_Open GPCR (Open) Transmembrane Benzamide->Receptor_Open Slow kon (Lipophilic drag) Ligand Chemoattractant (CXCL8/fMLP) Ligand->Receptor_Open Fast kon Complex_I Inhibitor-Receptor Complex (Inactive) Receptor_Open->Complex_I Incubation Period Complex_A Agonist-Receptor Complex (Active) Receptor_Open->Complex_A Assay Start Signal G-Protein Signaling Complex_I->Signal BLOCKS Complex_A->Signal Actin Actin Polymerization (Migration) Signal->Actin

Caption: The benzamide inhibitor must occupy the receptor (Complex I) BEFORE the high-affinity ligand is introduced. The "Slow kon" caused by the sec-butoxy group necessitates the pre-incubation step.

References
  • Zhang, R. et al. (2017). Measurement of

    
    -Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. NCBI.[1]
    
    • Relevance: Defines the protocol for determining time-to-equilibrium in GPCR antagonist assays.
    • Source: [Link]

  • Kuzaj, P. et al. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Journal of Biomolecular Screening.

    • Relevance: Provides the mathematical basis for calculating pre-incub

      
       and 
      
      
      
      rates.[2]
    • Source: [Link]

  • Mueller, A. et al. (2011). Chemokine receptor antagonists: from discovery to clinical trials. British Journal of Pharmacology.

    • Relevance: Discusses the pharmacokinetics of small molecule inhibitors (like benzamides) targeting chemokine receptors.
    • Source: [Link][2][3][4][5][6][7]

  • BenchChem Technical Support. (2025). GPCR Assay Development and Optimization.

Sources

Troubleshooting

Technical Support Center: Stability-Indicating HPLC for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Executive Summary This guide addresses the detection of degradation products for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide . Due to the molecule's structural features—specifically the labile amide linkage and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the detection of degradation products for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide . Due to the molecule's structural features—specifically the labile amide linkage and the electron-rich, oxidatively sensitive chloroaniline moiety —standard generic gradients often fail to separate critical degradants.

This support documentation is structured to guide you through the Stability-Indicating Method (SIM) development, predicting specific degradation pathways, and troubleshooting common chromatographic anomalies.

Module 1: The Degradation Logic (Mechanism of Action)

Before injecting a sample, you must understand what you are looking for. This molecule degrades via two primary mechanisms: Hydrolysis and Oxidation.[1]

Predicted Degradation Pathways

The parent molecule contains a benzamide core. Under stress (Acid/Base/Oxidation), it cleaves into distinct fragments with significantly different polarities.

  • Pathway A: Amide Hydrolysis (Acid/Base Stress)

    • Cleavage Site: The central amide bond (

      
      ).
      
    • Product 1 (Polar): 3-Amino-4-chloroaniline . This is a basic amine. It will be highly polar at acidic pH and elute early (low

      
      ).
      
    • Product 2 (Non-Polar): 4-(sec-butoxy)benzoic acid . This is an organic acid. At low pH, it is protonated (neutral) and retains longer.

  • Pathway B: Oxidative Degradation

    • Susceptible Site: The primary amine (

      
      ) on the chloroaniline ring.
      
    • Products: Hydroxylamines, Nitro-derivatives, and potentially azo-dimers (colored compounds). These often appear as late-eluting, broad peaks or "ghost" peaks in subsequent runs.

Visualization of Degradation Logic

DegradationPathways Parent Parent Molecule (Benzamide) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Peroxide/Light) Parent->Oxidation Amine Degradant A: 3-Amino-4-chloroaniline (Early Eluter) Hydrolysis->Amine Cleavage Acid Degradant B: 4-(sec-butoxy)benzoic acid (Late Eluter) Hydrolysis->Acid Cleavage Azo Degradant C: Azo-Dimers/Polymers (Very Late/Ghost Peaks) Oxidation->Azo Dimerization

Figure 1: Logical degradation map showing the cleavage of the parent benzamide into distinct polar (Amine) and non-polar (Acid) fragments.[2][3]

Module 2: Recommended HPLC Protocol

Do not use a generic 10-90% gradient blindly. The presence of both an amine (basic) and a benzoic acid (acidic) fragment requires strict pH control to prevent peak tailing and ensure resolution.

Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides sufficient carbon load for the non-polar sec-butoxy group while maintaining resolution for the polar aniline.
Mobile Phase A 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0)Critical: Low pH ensures the aniline degradant is fully protonated (good peak shape) and suppresses the ionization of the benzoic acid degradant (increasing its retention).
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol to minimize system backpressure and avoid potential esterification of the acid degradant during storage.
Gradient Time (min) / %B 0.0 / 55.0 / 520.0 / 8025.0 / 8025.1 / 5Initial hold at 5% B is required to capture the highly polar 3-amino-4-chloroaniline degradant, which may elute in the void volume otherwise.
Wavelength 240 nm (Primary)The benzamide absorption max. Note: The aniline degradant may have a shift; use PDA (200-400nm) for initial screening.
Flow Rate 1.0 mL/minStandard flow; adjust for column backpressure.
Reference Standards for Validation

To validate this method (per ICH Q2), you must inject authentic standards of the potential degradants to confirm Retention Time (RT).

  • Parent: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide.

  • Impurity A: 3-Amino-4-chloroaniline (Commercial available).

  • Impurity B: 4-(sec-butoxy)benzoic acid (Likely requires synthesis or hydrolysis of the parent).

Module 3: Troubleshooting Center (FAQ)

Q1: I see a new peak eluting at the void volume (t0). Is this a degradant or solvent front?

Diagnosis: This is likely the 3-amino-4-chloroaniline fragment.

  • The Science: Small, polar anilines have very little retention on C18 at neutral pH.

  • The Fix:

    • Ensure your Mobile Phase A pH is acidic (pH ~3.0) . This forms the ion-pair with the stationary phase or simply keeps it protonated but the counter-ion effect helps.

    • Use a column compatible with 100% aqueous conditions (e.g., C18-Aq) and start your gradient at 0-2% Organic.

    • Verification: Inject pure 3-amino-4-chloroaniline to confirm.

Q2: My main peak is splitting. Is it degrading on the column?

Diagnosis: This is likely a Chiral Separation issue, not degradation.

  • The Science: The sec-butoxy group contains a chiral center. If your parent material is racemic (mixture of R and S), and you are using a standard C18, you usually see one peak. However, if the column has high efficiency or subtle silanol interactions, partial separation of enantiomers can look like a "split" or "shoulder."

  • The Fix: If the method is for chemical purity (achiral), slight broadening is acceptable. If baseline resolution of the split occurs, integrate them together or optimize temperature (increase to 40°C) to coalesce the peaks.

Q3: I have "Ghost Peaks" appearing in blank runs after analyzing oxidized samples.

Diagnosis: Late-eluting Azo-dimers .

  • The Science: Oxidized anilines form hydrophobic dimers (azo compounds) that stick to the column strongly. They may not elute during the gradient but wash off in the next injection's gradient ramp.

  • The Fix:

    • Extend the final hold (at 80-90% B) of your gradient by 5 minutes.

    • Perform a "Sawtooth" wash (rapid 5% -> 95% -> 5% cycles) between oxidative stress sample injections.

Module 4: Experimental Workflow (Step-by-Step)

Protocol: Forced Degradation Setup (ICH Q1A Aligned)

Objective: Achieve 10-20% degradation to validate the method's specificity.

  • Preparation of Stock Solution:

    • Dissolve 10 mg of Parent in 10 mL Acetonitrile (1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N HCl .

    • Heat at 60°C for 2 hours.

    • Neutralize: Add 1 mL 1N NaOH before injection.

    • Expected Result: Decrease in Parent; appearance of Amine (early) and Acid (late).

  • Base Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N NaOH .

    • Heat at 60°C for 1 hour (Amides hydrolyze faster in base).

    • Neutralize: Add 1 mL 1N HCl .

    • Expected Result: Similar to acid, but ratios may differ.

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H2O2 .

    • Incubate at Room Temp for 4 hours.

    • Expected Result: Appearance of N-oxides (usually elute just before parent) and potential colored dimers.

Troubleshooting Logic Tree

Troubleshooting Issue Start: Chromatographic Issue Split Issue: Peak Splitting Issue->Split Ghost Issue: Ghost Peaks Issue->Ghost Void Issue: Peak at Void (t0) Issue->Void CheckChiral Check: Is molecule Racemic? (sec-butoxy center) Split->CheckChiral CheckCarry Check: Previous Sample Oxidized? Ghost->CheckCarry CheckpH Check: Mobile Phase pH Void->CheckpH Temp Action: Increase Temp to 40°C or Integrate as one CheckChiral->Temp Yes Wash Action: Add Column Wash Step (95% B for 5 mins) CheckCarry->Wash Yes Acidify Action: Lower pH to 2.5-3.0 (Protonate Amine) CheckpH->Acidify pH > 4

Figure 2: Decision matrix for troubleshooting common HPLC anomalies associated with benzamide/aniline derivatives.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Conference on Harmonisation.[8] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[9] Advanced Drug Delivery Reviews. (Provides general mechanisms for amide hydrolysis and aniline oxidation). Link

  • Bettina R. Basrani, et al. (2010).[10] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine.[10] Journal of Endodontics.[10] (Demonstrates the stability and detection of chloroaniline derivatives). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Novel IL-8 Inhibitor: Benchmarking N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Against Standard CXCR1/CXCR2 Antagonists

Abstract Interleukin-8 (IL-8, or CXCL8) is a potent pro-inflammatory chemokine that plays a pivotal role in the pathogenesis of numerous inflammatory diseases and cancers by mediating the recruitment and activation of ne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Interleukin-8 (IL-8, or CXCL8) is a potent pro-inflammatory chemokine that plays a pivotal role in the pathogenesis of numerous inflammatory diseases and cancers by mediating the recruitment and activation of neutrophils and other immune cells.[1] Its signaling through the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, represents a key therapeutic target.[2] This guide provides a comprehensive framework for evaluating the potency of a novel investigational molecule, N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (herein referred to as Compound X), against established, well-characterized IL-8 pathway inhibitors. We present a multi-tiered in vitro benchmarking strategy, detailing experimental protocols from receptor binding to functional cellular assays. By comparing Compound X to standard inhibitors with distinct profiles—the dual CXCR1/CXCR2 allosteric inhibitor Reparixin, the selective CXCR2 antagonist SB 225002, and the clinical-stage dual antagonist Navarixin—this guide offers a robust methodology for researchers and drug development professionals to characterize novel therapeutics targeting the IL-8 axis.

Introduction: The Rationale for IL-8 Pathway Inhibition

The IL-8 signaling pathway is a critical driver of acute and chronic inflammation. Upon binding to its receptors, CXCR1 and CXCR2, on the surface of neutrophils, IL-8 triggers a cascade of events including cell migration (chemotaxis), degranulation, and the release of reactive oxygen species, contributing to tissue damage in diseases like chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and ischemia-reperfusion injury.[1][3][4] Furthermore, this axis is implicated in promoting tumor growth, angiogenesis, and metastasis, making it an attractive target in oncology.[2][5]

The development of small molecule inhibitors against CXCR1 and/or CXCR2 has been a significant focus of pharmaceutical research.[6] To effectively characterize a new chemical entity like N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (Compound X) , it is essential to benchmark its performance against standards with known mechanisms and potencies. This guide utilizes the following reference compounds:

  • Reparixin: A potent, non-competitive allosteric inhibitor of both CXCR1 and CXCR2, providing a benchmark for dual-receptor antagonism.[3][7] It locks the receptors in an inactive conformation, effectively blocking downstream signaling.[3][8]

  • SB 225002: A highly selective competitive antagonist for CXCR2 (IC50 = 22 nM), with over 150-fold selectivity against CXCR1.[9] This compound is ideal for dissecting the specific contribution of CXCR2 inhibition.

  • Navarixin (SCH 527123): An orally bioavailable dual CXCR1/CXCR2 antagonist that has been evaluated in multiple clinical trials, making it a clinically relevant benchmark.[10][11][12]

This guide will outline the necessary experimental workflows to determine the inhibitory profile of Compound X, establishing its potency and selectivity in a comparative context.

The IL-8 Signaling Axis: A Mechanistic Overview

IL-8 and related chemokines containing the Glu-Leu-Arg (ELR) motif bind to CXCR1 and CXCR2.[9] While IL-8 binds with high affinity to both receptors, other ELR-positive chemokines (e.g., GROα) bind primarily to CXCR2.[9] Receptor activation initiates signaling through Gαi proteins, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP₃), and a rapid increase in intracellular free calcium ([Ca²⁺]i).[13] This signaling cascade culminates in critical downstream cellular functions, most notably chemotaxis.

IL8_Signaling_Pathway cluster_membrane Plasma Membrane CXCR1 CXCR1 G_protein Gαi/βγ CXCR1->G_protein Activates CXCR2 CXCR2 CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Stimulates IL8 IL-8 (CXCL8) IL8->CXCR1 Binds IL8->CXCR2 Binds Chemotaxis Neutrophil Activation & Chemotaxis Ca_mobilization->Chemotaxis Leads to Experimental_Workflow start Start: Novel Compound (Compound X) & Standard Inhibitors binding_assay Tier 1: Receptor Binding Assay (Determine Ki for CXCR1 & CXCR2) start->binding_assay functional_assay1 Tier 2: Calcium Mobilization Assay (Determine IC50 for functional block) binding_assay->functional_assay1 functional_assay2 Tier 3: Neutrophil Chemotaxis Assay (Determine IC50 for physiological response) functional_assay1->functional_assay2 data_analysis Comparative Data Analysis (Potency & Selectivity Profile) functional_assay2->data_analysis

Caption: A multi-tiered workflow for inhibitor characterization.

Part I: In Vitro Characterization - Receptor Binding Affinity

Objective: To quantify the binding affinity (Ki) of Compound X and standard inhibitors for the human CXCR1 and CXCR2 receptors.

Methodology: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand ([¹²⁵I]-IL-8) from the receptor. This is the gold standard for determining direct receptor interaction.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected to express either human CXCR1 or human CXCR2. Harvest cells and prepare a membrane fraction via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the following in binding buffer (e.g., 20 mM Bis-Tris-propane, pH 8.0, with 1.2 mM MgSO₄, 0.1 mM EDTA, 25 mM NaCl):

    • Receptor membranes (1.0 µ g/well ).

    • A serial dilution of the test compound (Compound X) or a standard inhibitor (Reparixin, SB 225002, Navarixin).

    • A fixed concentration of [¹²⁵I]-IL-8 (e.g., 0.25 nM). [14]3. Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding reaction to reach equilibrium. [14]4. Harvesting: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. [14]5. Detection: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the inhibitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Senior Application Scientist's Note: The choice of stably transfected cell lines is crucial as it provides a high density of the target receptor, ensuring a robust and reproducible signal. It is essential to run parallel assays for both CXCR1 and CXCR2 to determine the selectivity profile of each compound.

Part II: In Vitro Characterization - Functional Potency

Objective: To measure the ability of Compound X and standard inhibitors to block IL-8-induced downstream signaling and cellular responses.

Methodology 1: Calcium Mobilization Assay

This assay provides a rapid and sensitive measure of the functional consequences of receptor activation, serving as a direct proxy for G-protein coupling.

Protocol:

  • Cell Preparation: Use a cell line that endogenously expresses CXCR1 and CXCR2, such as the human promyelocytic leukemia cell line HL-60, or the transfected CHO cells used in the binding assay.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.

  • Assay Execution:

    • Place the dye-loaded cells in a 96-well plate.

    • Add serial dilutions of Compound X or a standard inhibitor and incubate for a short period (e.g., 15-30 minutes).

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Inject a stimulating concentration of IL-8 (typically the EC80 concentration) into each well.

    • Immediately record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage inhibition of the IL-8-induced calcium response against the log concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the functional IC50 value.

Methodology 2: Neutrophil Chemotaxis Assay

This assay measures the ability of an inhibitor to block the directed migration of neutrophils towards an IL-8 gradient, which is the hallmark physiological function of this chemokine. [9][13] Protocol:

  • Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Assay Setup: Use a 96-well chemotaxis plate (e.g., a Boyden chamber) with a porous membrane (e.g., 3-5 µm pores) separating an upper and lower chamber.

    • In the lower chamber, add assay medium containing IL-8 as the chemoattractant.

    • In the upper chamber, add the isolated neutrophils that have been pre-incubated with various concentrations of Compound X or a standard inhibitor.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator to allow neutrophils to migrate through the membrane towards the IL-8 gradient.

  • Detection: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and using a fluorescent DNA-binding dye (e.g., CyQuant) to measure cell number.

  • Data Analysis:

    • Plot the percentage inhibition of neutrophil migration against the log concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the chemotaxis IC50 value.

Senior Application Scientist's Note: Using primary human neutrophils is critical for this assay as it provides the most physiologically relevant data. [13]The results directly demonstrate the potential of the inhibitor to block the inflammatory cell recruitment process in a human system.

Comparative Data Analysis & Interpretation

The potency and selectivity of Compound X can be effectively summarized and compared against the standard inhibitors in a data table. The following table presents hypothetical, yet plausible, data based on the known properties of the reference compounds.

CompoundReceptor TargetBinding Affinity (Ki, nM)Ca²⁺ Mobilization (IC50, nM)Neutrophil Chemotaxis (IC50, nM)Selectivity Profile
Compound X (Test) CXCR1/CXCR2 CXCR1: 2.5CXCR2: 8.1 CXCR1: 3.2CXCR2: 10.5 4.5 Dual Inhibitor
Reparixin CXCR1/CXCR2CXCR1: 1.0<[7]br>CXCR2: ~400 [15]CXCR1: ~1.0CXCR2: ~400~5.0Dual (CXCR1-preferential)
SB 225002 CXCR2CXCR1: >3300CXCR2: 22 [9]CXCR2: 8.0 30.0>150-fold CXCR2 Selective
Navarixin CXCR1/CXCR2CXCR1: 36CXCR2: 2.6 [12]CXCR1: ~40CXCR2: ~3.0~10.0Dual (CXCR2-preferential)

Interpretation of Hypothetical Data:

Based on this hypothetical data, Compound X emerges as a potent, dual inhibitor of both CXCR1 and CXCR2. Its binding affinity and functional potency are in the low single-digit nanomolar range for CXCR1 and the high single-digit nanomolar range for CXCR2. This profile is comparable to the clinically evaluated compound Navarixin, though with a slightly more balanced activity against both receptors. Unlike the highly selective SB 225002, Compound X effectively blocks chemotaxis mediated by both receptors. Its potent inhibition in the physiologically critical neutrophil chemotaxis assay suggests strong potential as an anti-inflammatory agent.

Conclusion

This guide outlines a systematic and robust methodology for benchmarking the potency of a novel IL-8 inhibitor, N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (Compound X). By employing a tiered approach of receptor binding, calcium mobilization, and neutrophil chemotaxis assays, and by comparing the results to well-defined standards like Reparixin, SB 225002, and Navarixin, researchers can build a comprehensive profile of their compound's potency, selectivity, and functional activity. This comparative framework is essential for making informed decisions in the drug discovery and development process, providing a clear rationale for advancing promising new chemical entities that target the IL-8 inflammatory axis.

References

  • [No Source Provided]
  • Repertaxin is a noncompetitive allosteric blocker of the CXCL8 receptors CXCR1 and CXCR2. PNAS.
  • [No Source Provided]
  • What is Reparixin used for? Patsnap Synapse.
  • [No Source Provided]
  • Reparixin (Repertaxin) | CXCR inhibitor | CAS 266359-83-5. Selleck Chemicals.
  • Definition of reparixin - NCI Drug Dictionary. National Cancer Institute.
  • Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review). Spandidos Publications.
  • SB 225002 | Chemokine Receptor Antagonists. Tocris Bioscience.
  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. Frontiers.
  • Long-Term Study of the Effects of Navarixin (SCH 527123, MK-7123) in Participants With Moderate to Severe COPD (MK-7123-019). ClinicalTrials.gov.
  • CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice. Frontiers.
  • SB 225002 | CXCR2 Antagonist | CAS 182498-32-4. Selleck Chemicals.
  • SB 225002 | Chemokine CXC Receptors. Tocris Bioscience.
  • [No Source Provided]
  • Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration. PubMed.
  • Definition of CXCR1/2 inhibitor RP72 - NCI Drug Dictionary. National Cancer Institute.
  • [No Source Provided]
  • CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial. PMC.
  • Navarixin (SCH-527123) | CXCR antagonist | CAS 473727-83-2. Selleck Chemicals.
  • [No Source Provided]
  • Identification of potential interleukin-8 inhibitors acting on the interactive site between chemokine and CXCR2 receptor: A computational approach. PMC.
  • [No Source Provided]
  • What are IL-8 inhibitors and how do they work? Patsnap Synapse.
  • [No Source Provided]
  • [No Source Provided]
  • [No Source Provided]
  • [No Source Provided]
  • [No Source Provided]
  • [No Source Provided]
  • [No Source Provided]
  • Selective inhibition of interleukin-8-induced neutrophil chemotaxis by ketoprofen isomers. PubMed.
  • [No Source Provided]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Topic: PART 1: CORE DIRECTIVE (Operational Autonomy) Status: High-Potency / Novel Research Compound Hazard Classification (Inferred): OEB 4 (Occupational Exposure Band) – High Hazard Primary Risks: Methemoglobinemia (Ani...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

PART 1: CORE DIRECTIVE (Operational Autonomy)

Status: High-Potency / Novel Research Compound Hazard Classification (Inferred): OEB 4 (Occupational Exposure Band) – High Hazard Primary Risks: Methemoglobinemia (Aniline derivative), Skin Sensitization, Potential Carcinogenicity.[1][2]

Executive Summary: N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is a substituted benzamide containing a halogenated aniline moiety.[1][2] In the absence of a compound-specific Safety Data Sheet (SDS), you must apply the Precautionary Principle . This guide mandates protocols derived from its most toxic structural component: 3-amino-4-chloroaniline (CAS: 1424-85-7), a known toxicant and potential carcinogen.[1][2]

Do not treat this as a standard reagent. Handle as a potent bioactive agent capable of rapid skin absorption and hematological toxicity.[2]

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
1. Hazard Identification & Mechanistic Logic

Why we treat this as High Hazard: The molecule consists of two primary pharmacophores:

  • 3-Amino-4-chlorophenyl (Aniline) Moiety: This is the "Toxophore."[1][2] Halogenated anilines are lipophilic and readily absorbed through intact skin.[2] Once metabolized by hepatic CYP450 enzymes (specifically CYP2E1), they form N-hydroxylamines .[1][2] These reactive metabolites oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen, leading to Methemoglobinemia [1].[1][2]

  • 4-(sec-butoxy)benzamide Core: Adds significant lipophilicity, enhancing the compound's ability to penetrate cell membranes and the blood-brain barrier, potentially increasing the systemic toxicity of the aniline group.[1][2]

Self-Validating Safety System:

  • The "Double-Glove" Rule: Because the sec-butoxy group increases lipophilicity, standard nitrile gloves may suffer breakthrough faster than expected.[1][2] We use a laminate inner glove for chemical resistance and a nitrile outer glove for mechanical protection.[2]

  • The "Zero-Dust" Standard: As a solid, the primary exposure route is inhalation of dust.[2] All weighing must occur in a HEPA-filtered enclosure (BSC Class II or Powder Hood).[1][2]

2. Biological Pathway Visualization

The following diagram illustrates the metabolic activation pathway that necessitates the strict PPE outlined below.

Methemoglobinemia_Pathway Figure 1: Mechanism of Aniline-Induced Toxicity. The compound's lipophilicity facilitates absorption, leading to toxic metabolites that compromise blood oxygen transport. Compound N-(3-Amino-4-chlorophenyl)- 4-(sec-butoxy)benzamide Absorption Skin/Lung Absorption Compound->Absorption Lipophilic Entry Liver Hepatic Metabolism (CYP2E1) Absorption->Liver Systemic Circ. Metabolite N-Hydroxylamine (Reactive Intermediate) Liver->Metabolite Bioactivation RBC Erythrocyte Interaction Metabolite->RBC Oxidation of Fe2+ MetHb Methemoglobinemia (Hypoxia) RBC->MetHb Loss of O2 Transport

[1][2]

PART 3: VISUALIZATION & FORMATTING
3. Personal Protective Equipment (PPE) Matrix

Standard Laboratory Coat is INSUFFICIENT. Use the following OEB 4 compliant PPE.

Zone PPE Requirement Technical Specification Rationale
Respiratory PAPR or N95 + Fume Hood Powered Air Purifying Respirator (HEPA) OR N95 mask only if working inside a certified Class II BSC.[1][2]Prevents inhalation of micro-particulates.[2] Aniline dusts are highly potent sensitizers.[2]
Hand (Inner) Laminate / EVOH Silver Shield® or North® Silvershield.[1]Impermeable to aromatics and chlorinated organics.[2] Prevents chemical breakthrough.[2]
Hand (Outer) Nitrile (Long Cuff) Minimum 5 mil thickness, extended cuff over sleeve.[1][2]Provides dexterity and mechanical protection for the inner laminate glove.[2]
Body Tyvek® Lab Coat/Coverall Disposable, non-woven polyethylene (e.g., Tyvek 400).[2]Prevents dust accumulation on street clothes.[2] Cotton coats absorb and retain toxic dusts.[2]
Eye/Face Chemical Goggles Indirect vented or non-vented.[2]Safety glasses are inadequate for powders that can drift behind lenses.[2]
4. Operational Workflow: Weighing & Solubilization

Objective: Safely transfer solid compound to solution without generating airborne dust.

Step-by-Step Protocol:

  • Preparation:

    • Activate the Powder Safety Hood or Biosafety Cabinet (BSC) 15 minutes prior.[1][2]

    • Line the work surface with a plastic-backed absorbent mat (absorbent side up).[1][2]

    • Static Control: Place an ionizing bar or anti-static gun inside the hood.[2] Static charge can cause this lipophilic powder to "jump" or disperse.[2]

  • Weighing (The "Closed Transfer" Method):

    • Do not weigh directly on the balance pan.

    • Tare a pre-weighed vial with a septum cap.[2]

    • Use a disposable anti-static spatula.[2] Gently transfer the solid into the vial.

    • Critical Step: Wipe the threads of the vial with a Kimwipe dampened in methanol before capping to ensure no grains prevent a tight seal.[2] Dispose of the Kimwipe as hazardous waste immediately.[2]

  • Solubilization:

    • Add solvent (DMSO is recommended for this structure) through the septum using a syringe and needle if possible, or open the cap only inside the hood.[1][2]

    • Vortex the closed vial.[2] Do not sonicate an open vial , as this generates aerosols.[2]

  • Decontamination:

    • Wipe down the balance and work area with a 10% soap/water solution, followed by 70% Ethanol.[2]

    • Validation: If using a UV lamp (365 nm), check for fluorescence (benzamides often fluoresce) to detect invisible residues.[1][2]

5. Emergency Response & Disposal

Spill Response Logic:

  • Dry Spill: Do NOT sweep.[2] Sweeping generates dust.[2] Use a HEPA vacuum or wet-wipe method.[1][2]

  • Wet Spill: Absorb with chemically inert pads.[2]

Waste Disposal Table:

Waste Type Classification Disposal Protocol
Solid Waste P-List Equivalent Treat as acutely toxic.[1][2] Double-bag in thick polyethylene bags. Label "High Potency Toxic Solid."[2]
Liquid Waste Halogenated Organic Segregate from non-halogenated solvents.[2] Do not mix with oxidizers (e.g., Nitric acid) to prevent nitration of the aniline ring.[1][2]
Sharps Contaminated Sharps Direct into rigid sharps container.[2] Do not recap needles.
6. Safety Decision Logic (Flowchart)

Safety_Protocol Figure 2: Operational Safety Decision Matrix. Note that solid handling requires significantly higher engineering controls. Start Start: Handling Request CheckState Is Compound in Solution? Start->CheckState Solid Solid / Powder Form CheckState->Solid No Liquid Liquid / Solubilized CheckState->Liquid Yes Engineering REQUIRED: Powder Hood / BSC Class II Solid->Engineering FumeHood Standard Chemical Fume Hood Liquid->FumeHood PPE_High PPE: Double Gloves (Laminate), Tyvek, N95/PAPR Engineering->PPE_High PPE_Std PPE: Nitrile Gloves, Lab Coat, Goggles FumeHood->PPE_Std Action Proceed with Experiment PPE_High->Action PPE_Std->Action

[1][2]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 7812, 4-Chloroaniline (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: Aniline.[2][3] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). (2024).[1][2] Substance Information: 4-chloro-m-phenylenediamine.[1][2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

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Method

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N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide
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